molecular formula C8H12O3 B1267616 3-(Ethoxymethylene)pentane-2,4-dione CAS No. 33884-41-2

3-(Ethoxymethylene)pentane-2,4-dione

Cat. No.: B1267616
CAS No.: 33884-41-2
M. Wt: 156.18 g/mol
InChI Key: ITTXGKOHFZJUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethoxymethylene)pentane-2,4-dione is an organic compound with the molecular formula C₈H₁₂O₃. It is a derivative of pentane-2,4-dione, where an ethoxymethylene group is attached to the third carbon atom. This compound is known for its role as an intermediate in various chemical reactions and its utility in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Ethoxymethylene)pentane-2,4-dione can be synthesized through the reaction of triethoxymethane with pentane-2,4-dione. This reaction is a type of substitution reaction, where the ethoxymethylene group is introduced to the pentane-2,4-dione molecule . The reaction typically involves the use of a base such as potassium hydroxide as a catalyst and is carried out under reflux conditions in ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethylene)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Ethoxymethylene)pentane-2,4-dione involves its ability to act as an electrophile in various chemical reactions. . This reactivity makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethoxymethylene)pentane-2,4-dione is unique due to the presence of the ethoxymethylene group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the ethoxymethylene group is required .

Biological Activity

3-(Ethoxymethylene)pentane-2,4-dione, also known as ethyl 3-(ethoxymethylene)-2,4-pentanedione, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pentane-2,4-dione with ethyl orthoformate under acidic conditions. This method allows for the formation of the ethoxymethylene group, enhancing the compound's reactivity and biological potential.

Anticancer Properties

Recent studies have highlighted the anticancer properties of derivatives of this compound. For instance, compounds synthesized from this precursor have shown promising activity against various cancer cell lines. A notable study demonstrated that derivatives exhibited significant cytotoxic effects on breast cancer cells, suggesting potential for further development as anticancer agents .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with cellular pathways and molecular targets. It may influence apoptosis and cell cycle regulation in cancer cells by modulating key signaling pathways. Additionally, its derivatives have been shown to interact with enzymes involved in metabolic processes, potentially leading to altered drug metabolism and enhanced therapeutic efficacy .

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of derivatives derived from this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting effective concentrations for therapeutic applications .
  • Enzyme Interaction Studies : Research has shown that compounds related to this compound can act as enzyme inhibitors. For example, certain derivatives inhibited cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes and cancer progression .

Data Table: Biological Activity Overview

Activity Target Effect Reference
AnticancerMCF-7 Breast Cancer CellsCytotoxicity (IC50 values)
Enzyme InhibitionCyclooxygenase (COX)Inhibition of enzyme activity
Apoptosis InductionVarious Cancer Cell LinesInduction of programmed cell death

Properties

IUPAC Name

3-(ethoxymethylidene)pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-4-11-5-8(6(2)9)7(3)10/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTXGKOHFZJUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286589
Record name 3-(ethoxymethylene)pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33884-41-2
Record name 33884-41-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(ethoxymethylene)pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Acetylacetone (40 mL), Ethyl orthoformate (95.4 mL) and Acetic anhydride (54.2 mL) was heated to reflux (150° C.) for 1 hour. The reaction solution was cooled to room temperature and was directly subjected to flash column chromatography (E. Merck Silica Gel (˜120 g); Eluent: 100% EtOAc followed by 5% EtOH in EtOAc). Concentration of the fractions containing the pure product using a rotavap at 40° C. afforded the title compound as a dark red viscous oil (10.4 g, 17.0%).
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Ethyl orthoformate
Quantity
95.4 mL
Type
reactant
Reaction Step One
Quantity
54.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
17%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Ethoxymethylene)pentane-2,4-dione
Reactant of Route 2
3-(Ethoxymethylene)pentane-2,4-dione
Reactant of Route 3
3-(Ethoxymethylene)pentane-2,4-dione
Reactant of Route 4
3-(Ethoxymethylene)pentane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.